molecular formula C20H21N3O2 B7688157 N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide

N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide

Cat. No.: B7688157
M. Wt: 335.4 g/mol
InChI Key: XSKKAAMEQYDELO-UHFFFAOYSA-N
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Description

N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide typically involves the amidation reaction of isobutyryl acetate and aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction conditions are optimized to ensure high purity and yield of the target compound. The process involves evaporating the alcohol generated during the reaction and recycling the excess isobutyryl acetate .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process is designed to be green, safe, and environmentally friendly, avoiding the use of low-boiling-point volatile toxic organic solvents. This method aligns with the principles of atom economy and is suitable for industrial production due to its simplicity, low cost, and minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-4-12-18(24)21-16-10-7-9-15(13-16)20-22-19(23-25-20)17-11-6-5-8-14(17)2/h5-11,13H,3-4,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKKAAMEQYDELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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